molecular formula C13H12N2O4 B5837425 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide

2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide

Cat. No. B5837425
M. Wt: 260.24 g/mol
InChI Key: MQOKGQDABSINFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide, also known as MNF, is a small molecule compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide selectively inhibits the activity of the Kv7.2/7.3 potassium channel, which is involved in regulating the excitability of neurons. This inhibition results in an increase in the firing rate of neurons, which can be useful in studying the role of these channels in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent effect on the activity of the Kv7.2/7.3 potassium channel, resulting in an increase in the firing rate of neurons. This effect has been studied in various animal models and has been shown to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide in lab experiments is its selectivity for the Kv7.2/7.3 potassium channel, which allows for the specific study of these channels in various neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the results of the experiments.

Future Directions

There are several future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide. One direction is the development of more selective and potent inhibitors of the Kv7.2/7.3 potassium channel, which can be useful in studying the role of these channels in various neurological disorders. Another direction is the study of the long-term effects of this compound on neuronal function and behavior, which can provide insights into the potential therapeutic applications of this compound. Additionally, the use of this compound in combination with other drugs or therapies can be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide involves a multi-step process that includes the reaction of 2-methyl-5-nitroaniline with furfural, followed by reduction and acetylation to produce the final compound. This synthetic method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide has been studied for its potential applications in scientific research, specifically in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel, which is involved in regulating the excitability of neurons. This inhibition results in an increase in the firing rate of neurons, which can be useful in studying the role of these channels in various neurological disorders.

properties

IUPAC Name

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(15(17)18)7-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKGQDABSINFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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